3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid
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Overview
Description
3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid is a chemical compound with the molecular formula C11H12F3NO3. It is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenyl ring attached to a butyric acid backbone.
Preparation Methods
The synthesis of 3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with a suitable amine, followed by a series of steps including reduction and acidification to yield the final product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid can be compared with similar compounds such as:
4-(Trifluoromethoxy)phenylboronic Acid: This compound is used in the synthesis of biologically active molecules and has applications in medicinal chemistry.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H12F3NO3 |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
3-amino-4-[3-(trifluoromethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-3-1-2-7(5-9)4-8(15)6-10(16)17/h1-3,5,8H,4,6,15H2,(H,16,17) |
InChI Key |
PELAENJJBQQCKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(CC(=O)O)N |
Origin of Product |
United States |
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